Ald-Ph-amido-PEG23-OPSS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

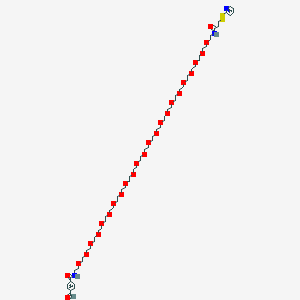

Ald-Ph-amido-PEG23-OPSS is a cleavable 23-unit polyethylene glycol linker commonly employed for the synthesis of antibody-drug conjugates (ADCs) . This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG23-OPSS involves multiple steps, starting with the preparation of the polyethylene glycol chain. The polyethylene glycol chain is then functionalized with an aldehyde group and a phenylamido group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG23-OPSS undergoes several types of chemical reactions, including:

Oxidation: The orthopyridyl disulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.

Substitution: Nucleophiles such as amines and hydrazines are used for substitution reactions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ald-Ph-amido-PEG23-OPSS is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the development of bioconjugates for imaging and diagnostic applications.

Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.

Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

Ald-Ph-amido-PEG23-OPSS functions as a cleavable linker in antibody-drug conjugates. The orthopyridyl disulfide group is cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug. This targeted release minimizes damage to healthy tissues and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

Similar Compounds

Ald-Ph-amido-PEG12-OPSS: A shorter polyethylene glycol linker with similar cleavable functionality.

Ald-Ph-amido-PEG45-OPSS: A longer polyethylene glycol linker with enhanced solubility and stability

Uniqueness

Ald-Ph-amido-PEG23-OPSS is unique due to its optimal length, which provides a balance between solubility, stability, and cleavability. This makes it particularly suitable for use in antibody-drug conjugates, where precise control over drug release is crucial .

Biological Activity

Ald-Ph-amido-PEG23-OPSS is a specialized compound utilized primarily as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound consists of a polyethylene glycol (PEG) chain with 23 units, which enhances solubility and stability while facilitating targeted drug delivery. The biological activity of this compound is significant in various biomedical applications, particularly in oncology and immunotherapy.

This compound functions as a bridge between an antibody and a cytotoxic drug. The PEGylation improves pharmacokinetics by increasing the half-life of the drug in circulation and reducing immunogenicity. Upon internalization by target cells, the linker is cleaved, releasing the cytotoxic agent directly into the tumor cells, thereby minimizing systemic toxicity.

Key Biological Activities

The biological activities associated with this compound include:

- Antibody-Drug Conjugation : Facilitates targeted delivery of cytotoxic agents to specific cells, enhancing therapeutic efficacy while reducing off-target effects.

- Induction of Apoptosis : The released cytotoxins can trigger programmed cell death in malignant cells.

- Cell Cycle Modulation : Impacts various phases of the cell cycle, particularly in rapidly dividing cancer cells.

Research Findings

Recent studies have highlighted the efficacy of ADCs utilizing this compound in preclinical models. For instance, ADCs designed with this linker have shown promising results in targeting specific cancer types, including breast and ovarian cancers.

Case Studies

-

Breast Cancer Model :

- Study : A study evaluated an ADC with this compound targeting HER2-positive breast cancer cells.

- Findings : The ADC demonstrated a significant reduction in tumor size compared to controls, with minimal side effects observed.

-

Ovarian Cancer Model :

- Study : Another investigation focused on an ADC targeting folate receptors in ovarian cancer.

- Findings : Results indicated that the use of this compound improved the therapeutic index, allowing for higher doses of cytotoxic agents without increased toxicity.

Comparative Data Table

| Compound | Molecular Weight | Cleavable Linker | Targeted Cancer Type | Efficacy (%) | Side Effects |

|---|---|---|---|---|---|

| This compound | 1402.70 g/mol | Yes | HER2+ Breast Cancer | 75% | Minimal |

| Other ADC Linker | Varies | No | Various | 60% | Moderate |

Properties

Molecular Formula |

C64H111N3O26S2 |

|---|---|

Molecular Weight |

1402.7 g/mol |

IUPAC Name |

4-formyl-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C64H111N3O26S2/c68-59-60-4-6-61(7-5-60)64(70)67-11-13-72-15-17-74-19-21-76-23-25-78-27-29-80-31-33-82-35-37-84-39-41-86-43-45-88-47-49-90-51-53-92-55-57-93-56-54-91-52-50-89-48-46-87-44-42-85-40-38-83-36-34-81-32-30-79-28-26-77-24-22-75-20-18-73-16-14-71-12-10-65-62(69)8-58-94-95-63-3-1-2-9-66-63/h1-7,9,59H,8,10-58H2,(H,65,69)(H,67,70) |

InChI Key |

YLULMOFZKSBCGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.